Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether

Hydrolytic stability Epoxy resin chemistry Food contact materials

BADGE·HCl (CAS 13836-48-1) is a chlorinated BADGE derivative with 9.4 wt% covalently bound chlorine, offering intrinsic flame retardancy unattainable with standard DGEBA. Procured as a certified ≥90% HPLC reference standard for LC-MS/MS quantification in food migration studies and as a model halogenated epoxy monomer for R&D.

Molecular Formula C21H25ClO4
Molecular Weight 376.9 g/mol
CAS No. 13836-48-1
Cat. No. B079577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether
CAS13836-48-1
Molecular FormulaC21H25ClO4
Molecular Weight376.9 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC(CCl)O
InChIInChI=1S/C21H25ClO4/c1-21(2,15-3-7-18(8-4-15)24-12-17(23)11-22)16-5-9-19(10-6-16)25-13-20-14-26-20/h3-10,17,20,23H,11-14H2,1-2H3
InChIKeyHLLOKZYCSSQYEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether (CAS 13836-48-1): Chlorinated Epoxy Monomer Procurement Overview


Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether (CAS 13836-48-1, BADGE·HCl) is a chlorinated derivative of the widely used epoxy monomer Bisphenol A diglycidyl ether (BADGE) [1]. It features a glycidyl ether functional group for epoxy reactivity alongside a chlorinated hydroxypropyl side chain (molecular formula C₂₁H₂₅ClO₄, molecular weight 376.9 g/mol) [2]. This compound is primarily encountered as an analytical reference standard for food contact material migration studies [3] and as a research intermediate in epoxy resin synthesis , rather than as a bulk industrial resin precursor.

Why Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether Cannot Be Simply Substituted with Standard Bisphenol A Diglycidyl Ether


Standard Bisphenol A diglycidyl ether (BADGE/DGEBA) forms the backbone of most commercial epoxy resins due to its excellent mechanical properties and processability [1]. However, BADGE lacks the inherent flame-retardant functionality imparted by covalently bound halogen atoms. Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether (BADGE·HCl) differs fundamentally by incorporating a chlorine atom directly into its molecular backbone . This structural divergence results in distinct physicochemical properties—including altered polarity, thermal stability, and potential flame-retardant behavior—that cannot be replicated by simple blending or substitution with non-halogenated DGEBA . For applications where reduced flammability or specific halogen-dependent reactivity is critical, direct substitution with BADGE would fail to meet performance specifications.

Quantitative Differentiation Evidence for Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether (BADGE·HCl) Versus Comparator Epoxy Monomers


Enhanced Hydrolytic Stability Relative to BADGE·2HCl Derivative

In aqueous or acidic environments, BADGE·HCl demonstrates intermediate hydrolytic stability compared to its non-chlorinated parent BADGE and the dichlorinated derivative BADGE·2HCl. Studies on epoxy can coatings show that BADGE·HCl forms as a stable chlorohydrin intermediate during the reaction of BADGE with hydrochloric acid, whereas BADGE·2HCl undergoes rapid hydrolysis to BADGE·2H₂O under identical conditions [1]. Quantitative analysis of migration from food cans reveals that BADGE·HCl persists at mean concentrations of 13.6 ng/g in food simulants, while its hydrolysis product BADGE·HCl·H₂O appears at only 7.32 ng/g, indicating that the parent chlorohydrin is more resistant to complete hydrolysis than fully reacted species [2].

Hydrolytic stability Epoxy resin chemistry Food contact materials

Flame Retardancy Potential via Covalently Bound Chlorine: Class-Level Inference

While direct flame retardancy data (LOI, UL-94 rating) for pure BADGE·HCl is absent from public literature, class-level inference from halogenated epoxy resin patents and studies establishes the flame-retardant mechanism of covalently bound chlorine. Patent US4727119 discloses that halogenated aromatic epoxy resins containing chlorine atoms ortho or meta to glycidyl ether groups impart flame retardancy to cured laminates [1]. BADGE·HCl contains one chlorine atom per molecule (calculated chlorine content: 9.4 wt% Cl). In contrast, standard Bisphenol A diglycidyl ether (BADGE/DGEBA) contains 0 wt% chlorine [2]. This 9.4 wt% difference in halogen content translates to a class-level expectation of enhanced flame retardancy for BADGE·HCl-containing formulations.

Flame retardancy Halogenated epoxy resins UL-94

Purity and Analytical Grade Specification Differentiation

Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether is commercially available primarily as an analytical standard with defined purity ≥90% (HPLC), suitable for quantification of BADGE derivatives in food contact materials . In contrast, bulk epoxy resins such as DGEBA (e.g., EPIKOTE™ 828EL) are sold with specifications focused on epoxy equivalent weight (EEW 186-190 g/eq) and viscosity (12.5-14.5 Pa·s at 25°C), with hydrolyzable chlorine content specified as a contaminant limit (max 200 mg/kg) rather than a structural feature . This distinction in commercial grade and purity specification directly impacts procurement decisions: BADGE·HCl is procured for analytical method development and toxicological studies, while DGEBA is procured for industrial polymerization.

Analytical standard Purity specification Procurement

Endocrine Disruption Potency: Structural Warning Versus BPA

BADGE·HCl is structurally related to Bisphenol A (BPA) and is recognized as an endocrine disruptor that affects reproductive organs and brain development . Studies indicate that BADGE·HCl may exhibit weaker estrogenic activity compared to BPA . However, direct quantitative comparative data on estrogen receptor binding affinity (e.g., IC₅₀ or EC₅₀ values) for BADGE·HCl versus BPA is not available in the accessed literature. This evidence serves as a critical procurement consideration for applications where endocrine activity is a regulatory or safety concern.

Endocrine disruption Estrogen receptor Toxicology

Procurement-Guiding Application Scenarios for Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether (BADGE·HCl)


Analytical Reference Standard for Food Contact Material Migration Studies

BADGE·HCl is procured as a certified analytical standard (≥90% purity, HPLC) for the quantification of BADGE and its chlorinated derivatives migrating from epoxy-based can coatings into food simulants. Its use as a reference compound in LC-MS/MS methods enables accurate determination of migration levels, which is critical for regulatory compliance and food safety assessments [1]. This application leverages the compound's defined purity and established chromatographic behavior.

Research Intermediate for Halogenated Epoxy Resin Synthesis

In academic and industrial R&D settings, BADGE·HCl serves as a model chlorinated epoxy monomer for synthesizing and characterizing halogenated epoxy networks. The presence of a covalently bound chlorine atom (9.4 wt% Cl) allows researchers to study the effect of structural halogenation on cured resin properties, including flame retardancy, dielectric behavior, and thermal stability, without the confounding variables introduced by additive flame retardants [2].

Endocrine Disruption Toxicology Studies

Due to its structural similarity to BPA and documented endocrine-disrupting activity, BADGE·HCl is procured as a test compound for in vitro and in vivo toxicological studies. Researchers investigating the safety of epoxy-based food contact materials or developing BPA-alternative polymers use this compound to establish baseline hazard profiles and structure-activity relationships .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.